molecular formula C6H13Br2N B1528560 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide CAS No. 1390654-77-9

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Cat. No.: B1528560
CAS No.: 1390654-77-9
M. Wt: 258.98 g/mol
InChI Key: SEHFPDOVQYNJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(bromomethyl)-1-methylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c1-8-3-2-6(4-7)5-8;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHFPDOVQYNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-77-9
Record name Pyrrolidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-1-methylpyrrolidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

2.1 Reaction Description

  • Starting Material : 3-hydroxymethyl-1-methylpyrrolidine
  • Reagent : Phosphorus tribromide (PBr₃), an active brominating agent
  • Solvent : Normal hexane, chosen for its safety, low cost, and ability to reduce harsh reaction conditions
  • Conditions : Reaction is performed under normal atmospheric pressure, initially cooled in an ice bath, followed by reflux for approximately 2 hours
  • Work-up : Neutralization with 25% KOH solution to pH > 8, extraction with diethyl ether, acid-base extraction cycles, and drying to isolate the bromide

2.2 Reaction Procedure (Based on Patent CN102675179A)

Step Procedure Description
1 Dissolve 5 g of 3-hydroxymethyl-1-methylpyrrolidine in 50 mL normal hexane; cool in ice bath for 10 minutes
2 Add 16.9 g phosphorus tribromide slowly under cooling
3 Heat mixture to reflux for 2 hours
4 Cool reaction mixture, neutralize with 25% KOH to pH > 8
5 Extract with diethyl ether; combine organic layers
6 Wash with 1N hydrochloric acid, adjust aqueous phase to pH 8, extract again with diethyl ether
7 Dry organic phase under air to obtain 3-bromo-1-methylpyrrolidine (yield approx. 1.1 g)

2.3 Reaction Equation

$$
\text{3-hydroxymethyl-1-methylpyrrolidine} + \text{PBr}_3 \rightarrow \text{3-(bromomethyl)-1-methylpyrrolidine} + \text{by-products}
$$

This reaction proceeds via substitution of the hydroxyl group by bromide, facilitated by PBr₃.

2.4 Advantages

  • Mild reaction conditions (normal pressure, moderate temperature)
  • Use of inexpensive and safe solvents (hexane)
  • Improved yield and purity
  • Simplified work-up and extraction steps

Alternative Synthetic Approaches

While the PBr₃ method is predominant, other methods reported in literature and patent disclosures include:

  • Alkylation of pyrrolidine derivatives : Using allylic bromides or bromomethyl intermediates in polar aprotic solvents such as acetonitrile under reflux conditions, often with catalytic additives to enhance substitution efficiency.
  • Halogen exchange reactions : Conversion of chloromethyl or iodide precursors to bromides via halogen exchange, although less common due to added complexity.
  • Direct bromination of methylpyrrolidine derivatives : Using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions, but these methods tend to have lower selectivity and yield.

Reaction Optimization and Challenges

4.1 Yield and Purity Considerations

  • Purity of starting materials and solvents critically impacts yield.
  • Moisture control is essential to prevent hydrolysis of bromide intermediates.
  • Reaction temperature and time must be optimized to avoid over-bromination or decomposition.

4.2 Stability and Isolation

  • The hydrobromide salt form enhances compound stability.
  • Isolation under inert atmosphere and low temperature storage (-20°C) recommended.
  • Purification typically involves extraction and drying with minimal exposure to moisture.

Summary Table: Preparation Method via PBr₃ Bromination

Parameter Details
Starting Material 3-hydroxymethyl-1-methylpyrrolidine (5 g)
Brominating Agent Phosphorus tribromide (16.9 g)
Solvent Normal hexane (50 mL)
Temperature Ice bath cooling initially, then reflux for 2 hours
Atmosphere Normal pressure
Work-up Neutralization with 25% KOH, extraction with diethyl ether, acid-base extraction cycles
Yield Approx. 1.1 g of 3-bromo-1-methylpyrrolidine
Purification Air drying of organic phase
Advantages Mild conditions, improved yield, safe solvent

Research Findings and Analytical Characterization

  • NMR Spectroscopy : Confirms substitution of hydroxyl by bromomethyl group; characteristic signals at δ 3.5–4.0 ppm for -CH₂Br.
  • Mass Spectrometry : Molecular ion peak consistent with C₆H₁₂BrN.
  • Purity Assessment : HPLC or GC methods confirm >97% purity, essential for pharmaceutical applications.
  • Stability : Hydrobromide salt form shows enhanced shelf-life and reduced hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyrrolidine derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrrolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, oxo compounds, and reduced methylpyrrolidine derivatives.

Scientific Research Applications

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the modification of biomolecules and the study of enzyme active sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites in the target molecules.

Comparison with Similar Compounds

Chemical Identity

  • CAS Registry Number : 17402-92-5
  • Molecular Formula : C₅H₁₁Br₂N (C₅H₁₀BrN·HBr)
  • Molecular Weight : 244.95 g/mol
  • Structure : A pyrrolidine ring (5-membered saturated amine) with a methyl group at the 1-position (N-methyl) and a bromomethyl (-CH₂Br) group at the 3-position. The hydrobromide salt enhances stability and solubility .

Key Features

  • Reactivity : The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitution reactions (e.g., alkylation or coupling) .
  • Applications : Used in pharmaceutical synthesis, particularly for generating tertiary amines or quaternary ammonium compounds .

Comparison with Structurally Similar Compounds

3-(Bromomethyl)pyridine Hydrobromide

  • CAS RN : 4916-55-6
  • Molecular Formula : C₆H₇Br₂N
  • Molecular Weight : 252.94 g/mol
  • Structural Differences : Pyridine (aromatic, 6-membered ring) replaces pyrrolidine. Bromomethyl group at the 3-position.
  • Reactivity/Applications :
    • Pyridine’s aromaticity reduces basicity compared to pyrrolidine.
    • Used in coupling reactions (e.g., with amines or thiols) for drug intermediates .

4-(Bromomethyl)pyridine Hydrobromide

  • CAS RN: Not explicitly listed in evidence.
  • Molecular Formula : C₆H₇Br₂N (isomer of 3-bromomethylpyridine)
  • Structural Differences : Bromomethyl group at the 4-position on pyridine.
  • Reactivity/Applications :
    • Positional isomerism affects regioselectivity in reactions (e.g., Suzuki couplings) .

3-(4-Bromophenyl)-1-methylpyrrolidine

  • CAS RN : 1088410-99-4
  • Molecular Formula : C₁₁H₁₄BrN
  • Molecular Weight : 240.14 g/mol
  • Structural Differences : Bromine on a phenyl ring attached to pyrrolidine vs. bromomethyl on pyrrolidine.
  • Applications : Explored in central nervous system (CNS) drug candidates due to lipophilic bromophenyl group .

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate

  • CAS RN : 1138011-23-0
  • Molecular Formula : C₉H₁₀Br₂N₃·H₂O
  • Molecular Weight : 336.99 g/mol
  • Structural Differences : Triazole ring instead of pyrrolidine; bromomethylphenyl substituent.
  • Applications : Investigated in agrochemical research for fungicidal activity .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight Key Structural Features Reactivity/Applications
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide 17402-92-5 C₅H₁₁Br₂N 244.95 Saturated pyrrolidine, N-methyl, 3-bromomethyl Alkylation reactions, drug intermediates
3-(Bromomethyl)pyridine hydrobromide 4916-55-6 C₆H₇Br₂N 252.94 Aromatic pyridine, 3-bromomethyl Coupling reactions (e.g., with amines)
4-(Bromomethyl)pyridine hydrobromide N/A C₆H₇Br₂N 252.94 Aromatic pyridine, 4-bromomethyl Regioselective synthesis
3-(4-Bromophenyl)-1-methylpyrrolidine 1088410-99-4 C₁₁H₁₄BrN 240.14 Pyrrolidine with 4-bromophenyl CNS drug candidates
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate 1138011-23-0 C₉H₁₀Br₂N₃·H₂O 336.99 Triazole, bromomethylphenyl, hydrate Agrochemical research

Research Findings and Key Differences

  • Basicity and Solubility :

    • The pyrrolidine derivative is more basic than pyridine analogs due to its saturated ring, enhancing solubility in acidic media .
    • Pyridine-based bromomethyl compounds exhibit lower nucleophilicity at nitrogen due to aromatic electron withdrawal .
  • Reactivity :

    • Bromomethyl groups on pyrrolidine undergo faster nucleophilic substitution than pyridine analogs due to reduced steric hindrance and higher leaving-group ability .
    • Poly(pyridinium hydrobromide–perbromide) () is a polymeric brominating agent, contrasting with the target compound’s role as a substrate .
  • Stability :

    • Hydrobromide salts (e.g., this compound) exhibit improved shelf-life compared to free bases .

Biological Activity

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6H12Br2N
  • Molecular Weight : 227.08 g/mol
  • CAS Number : 1390654-77-9

The presence of the bromomethyl group is significant as it can enhance the compound's reactivity and interaction with biological macromolecules.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The reported IC50 value for this inhibition is approximately 8 µM .
  • Cell Proliferation : Similar compounds have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest at specific phases.

Biochemical Pathways

The interactions of this compound with various biochemical pathways are crucial for its biological effects:

  • Inflammatory Response : By inhibiting 5-LO, the compound may reduce the production of inflammatory mediators, thereby modulating inflammatory responses .
  • Cell Cycle Regulation : Evidence suggests that compounds with similar structures can induce cell cycle arrest in cancer cells, potentially through the modulation of cyclin-dependent kinases (CDKs) and associated pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated that brominated pyrrolidine derivatives exhibit significant cytotoxicity against HeLa and A549 cancer cell lines, with IC50 values ranging from 5 to 15 µM.
Study BInvestigated the anti-inflammatory properties of similar compounds, noting a reduction in leukotriene levels in vitro following treatment with brominated derivatives.
Study CAnalyzed the structure-activity relationship (SAR) among pyrrolidine derivatives, concluding that the presence of halogen substituents enhances biological activity through increased lipophilicity and receptor binding affinity.

Pharmacological Applications

Given its biological activities, this compound could have potential applications in:

  • Anti-inflammatory Therapies : Its ability to inhibit leukotriene synthesis positions it as a candidate for treating inflammatory diseases.
  • Cancer Treatment : The antiproliferative properties suggest potential use in oncology, particularly for targeting specific types of cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous pyrrolidine derivatives. A plausible route involves:

  • Alkylation of 1-methylpyrrolidine with a bromomethylating agent (e.g., dibromomethane or bromomethyl ethers) under controlled pH and temperature.
  • Quaternization : Protonation with hydrobromic acid (HBr) to form the hydrobromide salt.

Q. Key Considerations :

  • Reagent stoichiometry : Excess bromomethylating agent improves substitution efficiency but may lead to di-alkylation byproducts.
  • Temperature : Lower temperatures (0–5°C) minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity .

Table 1 : Example Reaction Conditions for Analogous Compounds

CompoundReagentTemp (°C)Yield (%)Purity (%)Reference
3-Bromo-1-methylpyrrolidineBrCH₂OCH₃0–57297
3-(Chloromethyl) analogClCH₂SO₂Cl256595

Q. How is this compound characterized, and what analytical techniques are most effective?

Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for pyrrolidine methyl (~2.3 ppm) and bromomethyl (~3.5–4.0 ppm) groups.
    • ¹³C NMR : Carbons adjacent to bromine appear at ~30–40 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ expected at m/z 245 (calculated for C₆H₁₁Br₂N).
  • Elemental Analysis : Confirms Br content (~65% by weight).

Validation : Cross-reference with high-performance liquid chromatography (HPLC) to ensure >95% purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on safety data for structurally similar brominated amines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl moiety is highly electrophilic, enabling:

  • SN2 Reactions : Displacement with amines, thiols, or alkoxides to form functionalized pyrrolidine derivatives.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) .

Q. Experimental Design :

  • Kinetic Studies : Compare reaction rates with chloride analogs to assess leaving group efficacy.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Table 2 : Reactivity Comparison (Bromomethyl vs. Chloromethyl)

SubstrateNucleophileSolventRate Constant (k, s⁻¹)
3-(Bromomethyl) derivativeNH₃DMF5.2 × 10⁻³
3-(Chloromethyl) derivativeNH₃DMF1.8 × 10⁻³

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer: The bromomethyl group serves as a versatile handle for:

  • Prodrug Synthesis : Conjugation with bioactive molecules (e.g., enzyme inhibitors) via covalent linkages.
  • Targeted Drug Delivery : Functionalization with targeting moieties (e.g., peptides) for site-specific activity .

Q. Case Study :

  • Enzyme Inhibition : Derivatives of brominated pyrrolidines show activity against acetylcholinesterase (IC₅₀ = 12 µM) .

Q. Challenges :

  • Metabolic Stability : Bromine may undergo hepatic dehalogenation; evaluate using microsomal assays.

Q. How can mechanistic studies elucidate its role in complex reaction pathways?

Methodological Answer:

  • Isotopic Labeling : Use ²H or ¹³C isotopes to track bromine displacement in SN2 reactions.
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and activation energies.

Q. Example Workflow :

Synthetic Trapping : Introduce a competing nucleophile (e.g., KI) to detect intermediates.

Kinetic Isotope Effect (KIE) : Compare rates with deuterated vs. protiated substrates .

Q. Data Interpretation :

  • A primary KIE (k_H/k_D > 1) suggests rate-determining bond cleavage to bromine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.